molecular formula C18H19FN2O5S B3003048 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 926032-11-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B3003048
CAS No.: 926032-11-3
M. Wt: 394.42
InChI Key: OHLAQESQPQVYMF-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound is of significant interest in oncology research, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of disease progression and poor prognosis. The compound exerts its effect by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK/ERK, and PI3K/Akt, which are essential for cell proliferation and survival. Research utilizing this inhibitor focuses on elucidating the mechanisms of FLT3-driven leukemogenesis, overcoming resistance to other FLT3 inhibitors, and evaluating its efficacy in combination therapies with conventional chemotherapeutic agents or other targeted drugs. Its specific structural features, including the benzenesulfonamide moiety and the fused oxazepine ring system, are designed to optimize binding affinity and selectivity for FLT3, making it a valuable chemical probe for dissecting FLT3 signaling networks and a key candidate for preclinical targeted therapy development.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLAQESQPQVYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with a unique structural configuration that holds significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of 404.5 g/mol. Its structure features a benzo-fused oxazepine ring and a sulfonamide functional group, which are crucial for its biological interactions. The presence of an ethyl substituent enhances its pharmacological properties.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit various biological activities. Notably, this compound has shown:

  • Anticancer Potential : Similar oxazepine derivatives have been linked to differentiation induction in acute myeloid leukemia cells and modulation of immune responses through CD11b expression upregulation in specific cell lines. This suggests potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features that allow it to interact effectively with active sites on target proteins.
  • Antimicrobial Activity : Some studies indicate that derivatives of sulfonamides can exhibit antimicrobial properties; thus, this compound could also be explored for such activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the sulfonamide group and other substituents like the methoxy and fluorine groups.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated differentiation effects in leukemia cell lines with structurally similar compounds.
Study 2Investigated enzyme inhibition properties; compounds showed significant inhibitory effects against specific targets.
Study 3Explored antimicrobial properties; derivatives exhibited varying degrees of activity against bacterial strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzooxazepine-Based Analogs

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide (CAS 921996-26-1)
  • Molecular Formula : C₁₈H₁₇FN₂O₃
  • Molecular Weight : 328.3 g/mol
  • Key Differences :
    • Substituent : 2-fluorobenzamide vs. 3-fluoro-4-methoxybenzenesulfonamide.
    • Functional Group : Benzamide (CONH-) vs. sulfonamide (SO₂NH-).
    • Polarity : The sulfonamide in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to the benzamide.
    • Molecular Weight : The target compound is expected to have a higher molecular weight (~420–440 g/mol) due to the additional methoxy group and sulfur atom.
Parameter Target Compound 2-Fluorobenzamide Analog
Core Structure Benzo[f][1,4]oxazepine Benzo[f][1,4]oxazepine
Substituent at Position 7 3-Fluoro-4-methoxybenzenesulfonamide 2-Fluorobenzamide
Molecular Formula C₁₉H₂₀FN₂O₅S (estimated) C₁₈H₁₇FN₂O₃
Key Functional Groups Sulfonamide, Methoxy Benzamide, Fluoro

Sulfonamide-Containing Pesticides

Compounds like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) share sulfonamide groups but differ in core structures:

  • Sulfentrazone : Contains a triazole ring and dichlorophenyl group; used as a herbicide.
  • Mefluidide: Features a trifluoromethylsulfonylamino group; acts as a plant growth regulator.
Parameter Target Compound Sulfentrazone Mefluidide
Core Structure Benzooxazepine Triazole + Dichlorophenyl Dimethylphenyl + Acetamide
Sulfonamide Position Position 7 of benzooxazepine Position 5 of dichlorophenyl Position 5 of dimethylphenyl
Bioactivity Undocumented Herbicidal Plant growth regulation

Fluorinated Aromatic Compounds

The 3-fluoro-4-methoxy substitution pattern in the target compound contrasts with diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide with a difluorophenyl group . Fluorine atoms typically enhance metabolic stability and lipid solubility, but the methoxy group in the target compound may balance this with increased polarity.

Research Findings and Implications

  • Structural Insights : The benzooxazepine core is rare in agrochemicals but common in pharmaceuticals (e.g., anxiolytics). The sulfonamide group may enable interactions with enzymes or receptors via hydrogen bonding, similar to sulfentrazone’s mode of action .
  • The 4-methoxy group may increase lipophilicity compared to non-substituted analogs, affecting membrane permeability.
  • Synthetic Challenges : The complex heterocyclic core and multiple substituents likely necessitate multi-step synthesis, as seen in related benzooxazepine derivatives .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the formation of the benzo[f][1,4]oxazepin core. A common approach for similar sulfonamide derivatives includes coupling reactions between activated sulfonyl chlorides and amine intermediates . For example, in , O-benzyl hydroxylamine hydrochloride was used as a nucleophile in acetonitrile with potassium carbonate as a base. To ensure purity, employ chromatographic techniques (e.g., flash chromatography) and validate via HPLC (>95% purity). Spectroscopic characterization (¹H/¹³C NMR, IR) should confirm functional groups, as demonstrated in the spectrofluorometric analysis of structurally related benzamides .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the sulfonamide linkage, aromatic substitution patterns (e.g., 3-fluoro-4-methoxy), and the tetrahydrooxazepin ring conformation.
  • IR Spectroscopy : Validates the presence of carbonyl (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350–1150 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation, as seen in studies of analogous benzodiazepine derivatives .
    • Refer to and for protocols on integrating spectroscopic data with synthetic validation.

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to the benzo[f][1,4]oxazepin scaffold (e.g., GABA receptors, kinase enzymes). Use dose-response curves (1 nM–100 µM) to assess IC₅₀/EC₅₀ values. For example, highlights similar compounds tested for neurological interactions. Include positive controls (e.g., diazepam for benzodiazepine receptor assays) and validate results with triplicate runs to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

  • Methodological Answer : Apply DOE to variables such as temperature, solvent polarity, and catalyst loading. For instance, emphasizes process control in chemical engineering, where membrane separation or powder technology could improve yield. Use a factorial design (e.g., 2³ factorial matrix) to identify interactions between parameters. For coupling reactions, optimize the molar ratio of sulfonyl chloride to amine (1:1.2–1.5) in aprotic solvents (e.g., DMF or acetonitrile). Statistical tools like ANOVA can pinpoint significant factors .

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., serotonin receptors). Align with the fluorinated sulfonamide’s electrostatic potential.
  • QSAR : Develop regression models correlating substituent effects (e.g., fluorine’s electronegativity, methoxy’s lipophilicity) with bioactivity.
  • MD Simulations : Assess binding stability over 100 ns trajectories.
    • supports integrating computational methods with experimental validation to refine hypotheses .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Follow these steps:

Replicate Experiments : Confirm results under standardized conditions (pH, temperature).

Metabolic Stability Testing : Use liver microsomes to check for rapid degradation ().

Theoretical Alignment : Reconcile data with established mechanisms (e.g., ’s emphasis on linking results to a receptor theory framework).

Orthogonal Assays : Validate findings using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve selectivity in functional group modifications?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during sulfonamide formation to prevent side reactions.
  • Regioselective Fluorination : Employ directed ortho-metalation (DoM) to position fluorine at the 3-position, as seen in ’s fluorobenzene derivatives.
  • Enzymatic Resolution : Separate enantiomers using lipases if chirality impacts activity (e.g., ’s benzodiazepine derivatives) .

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